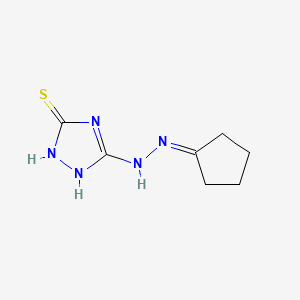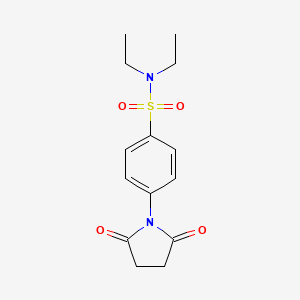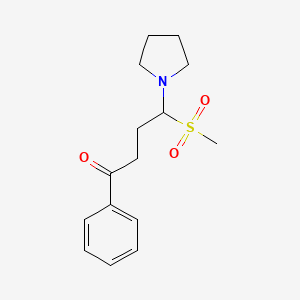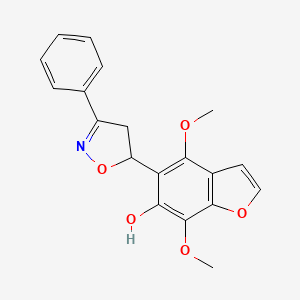
4,7-Dimethoxy-5-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)-1-benzofuran-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dimethoxy-5-(3-phenyl-4,5-dihydroisoxazol-5-yl)benzofuran-6-ol is a complex organic compound that belongs to the class of benzofurans and isoxazoles. This compound is characterized by its unique structure, which includes a benzofuran core substituted with methoxy groups and a dihydroisoxazole ring. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethoxy-5-(3-phenyl-4,5-dihydroisoxazol-5-yl)benzofuran-6-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Formation of the Dihydroisoxazole Ring: The dihydroisoxazole ring is formed through a [3+2] cycloaddition reaction between a nitrile oxide and an alkene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Dimethoxy-5-(3-phenyl-4,5-dihydroisoxazol-5-yl)benzofuran-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions include oxidized derivatives like quinones, reduced forms such as alcohols and amines, and substituted compounds with various functional groups .
Wissenschaftliche Forschungsanwendungen
4,7-Dimethoxy-5-(3-phenyl-4,5-dihydroisoxazol-5-yl)benzofuran-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Wirkmechanismus
The mechanism of action of 4,7-Dimethoxy-5-(3-phenyl-4,5-dihydroisoxazol-5-yl)benzofuran-6-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7-Dimethoxybenzofuran: Lacks the dihydroisoxazole ring but shares the benzofuran core and methoxy groups.
5-Phenyl-4,5-dihydroisoxazole: Contains the dihydroisoxazole ring but lacks the benzofuran core and methoxy groups.
Benzofuran derivatives: Various benzofuran derivatives with different substituents and functional groups.
Uniqueness
4,7-Dimethoxy-5-(3-phenyl-4,5-dihydroisoxazol-5-yl)benzofuran-6-ol is unique due to the combination of its benzofuran core, methoxy groups, and dihydroisoxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
61340-56-5 |
|---|---|
Molekularformel |
C19H17NO5 |
Molekulargewicht |
339.3 g/mol |
IUPAC-Name |
4,7-dimethoxy-5-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)-1-benzofuran-6-ol |
InChI |
InChI=1S/C19H17NO5/c1-22-17-12-8-9-24-18(12)19(23-2)16(21)15(17)14-10-13(20-25-14)11-6-4-3-5-7-11/h3-9,14,21H,10H2,1-2H3 |
InChI-Schlüssel |
KWYZAMMDHBLHSV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C2=C1C=CO2)OC)O)C3CC(=NO3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


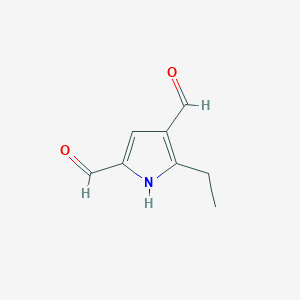
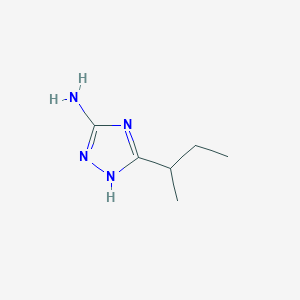
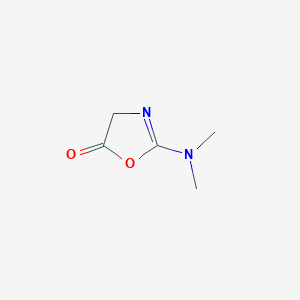
![(2,9-Dimethyl-5a,10b-dihydrobenzofuro[2,3-b]benzofuran-4-yl)diphenylphosphine](/img/structure/B15208617.png)
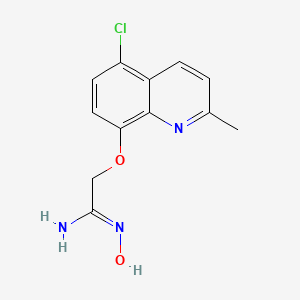
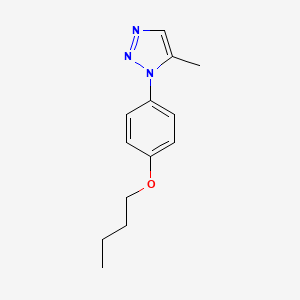
![3-(4-(Methoxycarbonyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B15208649.png)
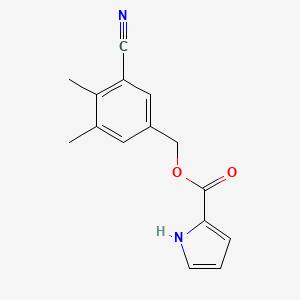

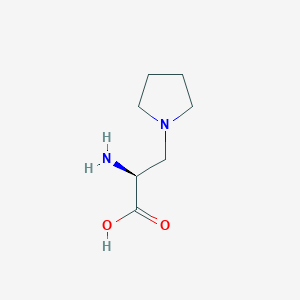
![(S)-[1,1'-Biphenyl]-2,2'-diylbis(dicyclohexylphosphine oxide)](/img/structure/B15208679.png)
